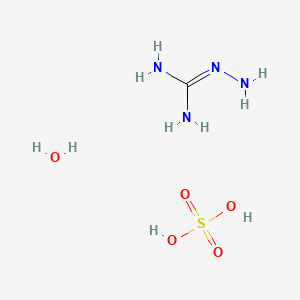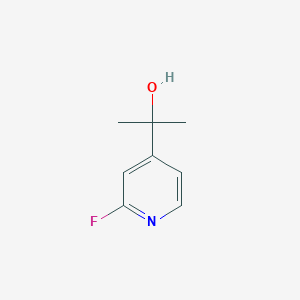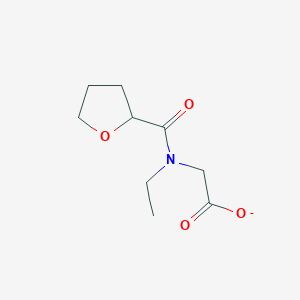
Ethyl(tetrahydro-furan-2-carbonyl)-amino-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(tetrahydro-furan-2-carbonyl)-amino-acetate is an organic compound with the molecular formula C9H15NO4 It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl(tetrahydro-furan-2-carbonyl)-amino-acetate can be synthesized through the reaction of tetrahydrofuran-2-carboxylic acid with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(tetrahydro-furan-2-carbonyl)-amino-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Tetrahydrofuran-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran-2-methanol derivatives.
Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl(tetrahydro-furan-2-carbonyl)-amino-acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl(tetrahydro-furan-2-carbonyl)-amino-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects in the case of medicinal applications.
Vergleich Mit ähnlichen Verbindungen
Ethyl(tetrahydro-furan-2-carbonyl)-amino-acetate can be compared with other similar compounds, such as:
Tetrahydrofuran-2-carboxylic acid: A precursor in the synthesis of this compound.
Ethyl 2-aminobenzoate: Another ester compound with similar reactivity but different applications.
Tetrahydrofuran-2-methanol: A reduction product of this compound with distinct properties.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C9H14NO4- |
|---|---|
Molekulargewicht |
200.21 g/mol |
IUPAC-Name |
2-[ethyl(oxolane-2-carbonyl)amino]acetate |
InChI |
InChI=1S/C9H15NO4/c1-2-10(6-8(11)12)9(13)7-4-3-5-14-7/h7H,2-6H2,1H3,(H,11,12)/p-1 |
InChI-Schlüssel |
LBGGGYJGUGHIFP-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC(=O)[O-])C(=O)C1CCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



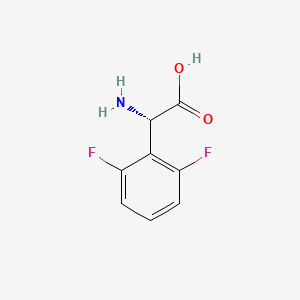
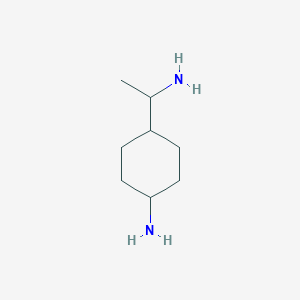
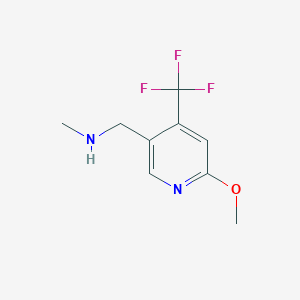

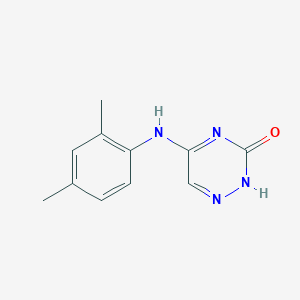
![5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol](/img/structure/B13118059.png)


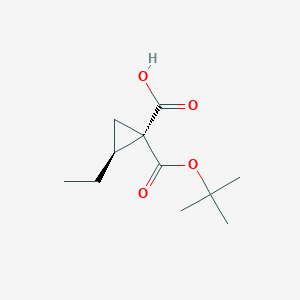
![4-Chloro-6-methyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B13118082.png)
![1H-Pyrrolo[3,2-d]pyrimidine-2,4,6(3H,5H,7H)-trione](/img/structure/B13118109.png)
